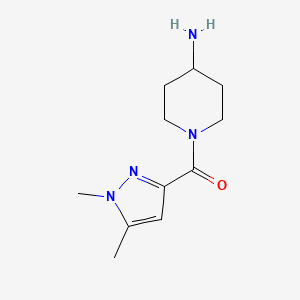

(4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

CAS No.: 1695121-48-2

Cat. No.: VC3119915

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1695121-48-2 |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone |

| Standard InChI | InChI=1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3 |

| Standard InChI Key | PTEGVDMLHOVOSZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)C(=O)N2CCC(CC2)N |

| Canonical SMILES | CC1=CC(=NN1C)C(=O)N2CCC(CC2)N |

Introduction

Chemical Properties and Structural Characteristics

| Property | Value |

|---|---|

| CAS Number | 1695121-48-2 |

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone |

| Standard InChI | InChI=1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3 |

| Standard InChIKey | PTEGVDMLHOVOSZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)C(=O)N2CCC(CC2)N |

| Canonical SMILES | CC1=CC(=NN1C)C(=O)N2CCC(CC2)N |

| PubChem Compound ID | 121200666 |

Structural Features and Molecular Identification

The structure of (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can be divided into three key components: the 1,5-dimethyl-1H-pyrazol-3-yl group, the carbonyl linkage, and the 4-aminopiperidine moiety. The pyrazole ring features methyl substituents at positions 1 and 5, which influence the electronic properties and reactivity of the heterocycle. The carbonyl group at position 3 of the pyrazole forms an amide bond with the nitrogen of the piperidine ring, creating a semi-rigid connection between the two ring systems .

The compound's structural identifiers, including its InChI representation (InChI=1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3) and InChIKey (PTEGVDMLHOVOSZ-UHFFFAOYSA-N), provide standardized methods for unambiguous identification in chemical databases and literature . These identifiers allow for precise tracking and reference of the compound across different research contexts and publications.

The unique combination of structural elements in (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone contributes to its chemical identity and potential biological behavior. The presence of both aliphatic (piperidine) and aromatic (pyrazole) nitrogen-containing rings creates a molecule with varied electronic and steric properties that may facilitate interactions with diverse biological targets.

Synthesis and Preparation Methods

Modern Synthetic Methodologies

Recent advances in synthetic methodologies have provided more efficient approaches to preparing compounds similar to (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone. Multi-component reactions (MCRs) represent one such approach, offering advantages in terms of atom economy, eco-friendliness, and the ability to quickly generate structural diversity .

A particularly relevant example from the literature describes the synthesis of triazolo[3,4-b] thiadiazine derivatives through a multi-component reaction process. This approach involves the reaction of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with acetylacetone and various aldehydes and phenacyl bromides, leading to the formation of complex heterocyclic structures . Similar methodologies could potentially be adapted for the synthesis of (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, particularly focusing on the efficient construction of the pyrazole ring and subsequent functionalization.

Other modern approaches that could be applicable include microwave-assisted synthesis, flow chemistry, and solid-phase synthetic methods, all of which might offer advantages in terms of reaction efficiency, yield, and product purity for the preparation of this compound .

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

Several compounds with structural similarities to (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone have been identified and characterized in the scientific literature. These analogues provide valuable insights into the potential properties and applications of the target compound through structural comparisons.

The table below presents a comparison of (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | 1695121-48-2 | C11H18N4O | 222.29 | Reference compound |

| (4-Aminopiperidin-1-yl)(3-(p-tolyl)-1H-pyrazol-4-yl)methanone | 1325305-71-2 | C16H20N4O | 284.36 | p-tolyl group at position 3 of pyrazole; carbonyl at position 4 |

| (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone | 1607174-15-1 | C15H18N4O | 270.33 | Phenyl group at position 3 of pyrazole; carbonyl at position 5 |

| (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone | 1247583-58-9 | C9H14N4O | 194.23 | No substituents on pyrazole ring |

One notable analog is (4-Aminopiperidin-1-yl)(3-(p-tolyl)-1H-pyrazol-4-yl)methanone (CAS: 1325305-71-2), which differs from the target compound in having a p-tolyl group at position 3 of the pyrazole ring and the carbonyl linkage at position 4. This compound has a higher molecular weight (284.36 g/mol) and likely exhibits different physicochemical properties due to the presence of the aromatic p-tolyl substituent .

Another related compound is (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone (CAS: 1607174-15-1), which features a phenyl substituent at position 3 of the pyrazole ring instead of the methyl groups present in the target compound. The different substitution pattern likely influences the compound's electronic properties, solubility, and potential biological interactions .

Structure-Activity Relationship Insights

Examining the structural variations among these related compounds provides valuable insights into structure-activity relationships that may be relevant for (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone. The presence of methyl groups at positions 1 and 5 of the pyrazole ring in the target compound, as opposed to aromatic substituents or no substitution in the analogues, would be expected to influence the compound's lipophilicity, electronic properties, and metabolic stability .

Research Applications and Future Directions

Current Research Status and Findings

Studies on structurally related compounds provide context for potential research directions. For instance, research on (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone revealed an antipsychotic-like profile through a nondopaminergic mechanism, suggesting novel approaches to psychiatric therapeutics . This finding is particularly significant as it demonstrates the potential for pyrazole-containing compounds to exhibit beneficial pharmacological properties through mechanisms distinct from those of established drugs.

Molecular modeling and computational studies represent another important research area for pyrazole derivatives. Recent work has employed density functional theory (DFT) and molecular docking approaches to evaluate the properties and potential biological activities of various pyrazole-containing compounds . Similar computational methods could be applied to (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone to predict its interactions with biological targets and guide experimental investigations.

| Application Area | Potential Mechanism | Relevant Structural Features |

|---|---|---|

| Neuropsychiatric Disorders | Nondopaminergic modulation of neural pathways | Pyrazole core with specific substitution patterns |

| Anti-inflammatory Agents | Inhibition of inflammatory mediators | Pyrazole scaffolds with appropriate substitution |

| Antioxidant Compounds | Free radical scavenging capacity | Electron-rich pyrazole ring system |

| Enzyme Inhibitors | Selective binding to enzyme active sites | Multiple hydrogen-bonding capabilities |

| Antimicrobial Agents | Interference with microbial cellular processes | Combination of pyrazole and piperidine rings |

The compound's potential in neuropsychiatric applications is particularly intriguing, given the findings for related pyrazole derivatives that exhibited antipsychotic-like properties without the extrapyramidal side effects typically associated with dopaminergic antipsychotics . This suggests the possibility of developing novel therapeutic agents with improved safety profiles.

Future drug discovery efforts might focus on synthesizing and evaluating a series of analogues based on the (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone scaffold, with strategic modifications to optimize potency, selectivity, and drug-like properties. High-throughput screening approaches, combined with rational drug design strategies, could accelerate the identification of promising lead compounds for specific therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume